molecular formula C4H3BrClN3 B110590 3-Amino-4-bromo-6-chloropyridazine CAS No. 446273-59-2

3-Amino-4-bromo-6-chloropyridazine

Katalognummer: B110590
CAS-Nummer: 446273-59-2
Molekulargewicht: 208.44 g/mol
InChI-Schlüssel: FGOWNGCSUSKHQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-4-bromo-6-chloropyridazine (CAS: 446273-59-2) is a heterocyclic compound with the molecular formula C₄H₃BrClN₃ and a molecular weight of 208.44 g/mol . Its structure features a pyridazine ring substituted with an amino group (-NH₂) at position 3, bromine at position 4, and chlorine at position 4. This unique arrangement of electron-withdrawing (Br, Cl) and electron-donating (NH₂) groups enhances its reactivity and versatility in synthetic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-bromo-6-chloropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the bromination and chlorination of 3-amino-6-chloropyridazine . The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as in laboratory synthesis. The scalability of the process is achieved by optimizing reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-4-bromo-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity
One of the most notable applications of 3-amino-4-bromo-6-chloropyridazine is its use as an inhibitor of specific bromodomain proteins, particularly SMARCA2 and SMARCA4. These proteins are implicated in various cancers, including lung, pancreatic, and breast cancers. Inhibition of their activity may provide therapeutic benefits for treating solid tumors . This compound has been shown to effectively bind to these proteins, which could lead to the development of new cancer therapies targeting these pathways.

1.2 FLT3 Kinase Inhibition
Recent studies have identified this compound as a potential inhibitor of FLT3 (Fms-like tyrosine kinase 3), a crucial target in acute myeloid leukemia (AML). The compound demonstrated nanomolar inhibitory activity against FLT3 mutations, which are associated with poor patient outcomes in AML . This suggests that it could be developed into a therapeutic agent for patients with FLT3 mutations.

Organic Synthesis

2.1 Intermediate for Pharmaceutical Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to participate in diverse organic reactions, making it a valuable building block in drug development . The compound's synthesis involves straightforward methodologies that can be scaled for industrial applications, enhancing its utility in pharmaceutical manufacturing.

Chemical Research

3.1 Development of PROTACs
The compound has also been explored in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach for targeted protein degradation. By utilizing this compound as part of the PROTAC design, researchers aim to modulate immune cell functions and develop anti-inflammatory therapies . This innovative application underscores the versatility of the compound in advancing therapeutic strategies.

Summary Table of Applications

Application AreaSpecific Use CaseReference
Medicinal ChemistryInhibition of SMARCA2/SMARCA4 for cancer treatment
FLT3 kinase inhibition in acute myeloid leukemia
Organic SynthesisIntermediate for pharmaceutical synthesis
Chemical ResearchDevelopment of PROTACs for targeted protein degradation

Wirkmechanismus

The mechanism of action of 3-Amino-4-bromo-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino, bromo, and chloro groups on the pyridazine ring can form hydrogen bonds, halogen bonds, and other interactions with target molecules, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

  • Boiling Point : 385.4°C (predicted)
  • Density : 1.960 g/cm³
  • pKa : 1.93 (predicted)
  • Storage : Under inert gas (N₂/Ar) at 2–8°C .

Comparison with Similar Pyridazine Derivatives

Structural and Functional Differences

The reactivity and applications of pyridazine derivatives depend heavily on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Comparative Overview of Pyridazine Derivatives

Compound Name CAS Substituents Molecular Weight Applications Key Properties
3-Amino-4-bromo-6-chloropyridazine 446273-59-2 Br, Cl, NH₂ 208.44 PDE10 inhibitors, OLEDs, intermediates High reactivity, sequential functionalization
4-Amino-3,6-dichloropyridazine 88497-27-2 Cl, NH₂ 164.99 Organic synthesis Lower reactivity (Cl less labile than Br)
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 933190-51-3 Br, Cl, fused imidazo ring 262.51 Kinase inhibitors (e.g., FLT3-ITD in AML) Enhanced bioactivity from fused ring system
3-Hydrazinyl-6-methylpyridazine 38956-79-5 NH-NH₂, CH₃ 140.15 Agrochemical precursors Improved solubility (methyl group)

Biologische Aktivität

3-Amino-4-bromo-6-chloropyridazine (ABCP) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Formula : C4_4H3_3BrClN3_3
Molecular Weight : 208.44 g/mol
CAS Number : 446273-59-2

The compound features an amino group at the 3-position, a bromine atom at the 4-position, and a chlorine atom at the 6-position of the pyridazine ring. These structural characteristics are crucial for its biological interactions and reactivity.

Enzyme Inhibition

ABCP has been studied for its potential as an enzyme inhibitor , particularly in the context of phosphodiesterase (PDE) inhibition. Research indicates that compounds with similar structures can act as selective inhibitors for various PDE isoforms, which are critical in regulating intracellular signaling pathways. For instance, ABCP has been linked to the development of inhibitors targeting phosphodiesterase 10A, with implications for treating neurological disorders such as schizophrenia and depression.

Anticancer Properties

Recent studies have highlighted ABCP's role in cancer therapy. It has been identified as a promising candidate for inhibiting SMARCA2/4 , which are proteins implicated in several cancers. Inhibition of these proteins may enhance therapeutic efficacy against solid tumors, including lung and breast cancers .

A notable case study involved the synthesis of imidazo[1,2-b]pyridazine derivatives from ABCP, which demonstrated significant anticancer activity against FLT3-ITD mutations prevalent in acute myeloid leukemia (AML). One derivative showed nanomolar inhibitory activity against FLT3-ITD and effectively suppressed tumor growth in xenograft models .

The mechanism of action for ABCP primarily involves its interaction with specific molecular targets. The presence of halogen atoms (bromine and chlorine) and the amino group allows for multiple types of bonding interactions (e.g., hydrogen bonds, halogen bonds) with target enzymes or receptors. This versatility enhances its ability to modulate biological pathways effectively .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of ABCP derivatives has revealed insights into how modifications can enhance biological activity. For example, variations in substituents on the pyridazine ring significantly affect enzyme inhibition potency and selectivity against different cancer cell lines .

Table: Summary of Biological Activities

Activity TypeTargetFindingsReference
Enzyme InhibitionPhosphodiesterase 10APotential treatment for neurological disorders
Anticancer ActivitySMARCA2/4Inhibits tumor growth in xenograft models
Kinase InhibitionFLT3-ITDNanomolar IC50 values; effective in AML models
AntimicrobialVarious pathogensInvestigated for potential antimicrobial properties

Case Studies

  • FLT3 Kinase Inhibition in AML : A study demonstrated that derivatives synthesized from ABCP exhibited high potency against FLT3 mutations, which are critical in AML treatment. Compounds showed significant inhibition of downstream signaling pathways associated with tumor growth .
  • Development of Novel mTOR Inhibitors : ABCP served as a scaffold for synthesizing imidazo[1,2-b]pyridazine derivatives that were evaluated for mTOR inhibitory activity, showcasing its utility in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-4-bromo-6-chloropyridazine?

Answer: The compound is synthesized via nucleophilic substitution or functionalization of the pyridazine core. A validated method involves:

  • Reaction Conditions : Reacting this compound with sodium methoxide in methanol under reflux for 16 hours.
  • Workup : Neutralization with acetic acid, followed by concentration and purification via silica gel chromatography using ethyl acetate/hexane gradients .
  • Alternative Pathways : Sulfonylation with 2,3-dichlorobenzenesulphonyl chloride in the presence of sodium hydride yields derivatives, demonstrating the compound’s versatility in forming pharmacologically relevant intermediates .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., observed m/z 416 for a sulfonamide derivative in negative-ion mode) .
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve substituent positions (e.g., distinguishing bromine and chlorine environments) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% by HPLC in commercial samples) .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence reactivity in cross-coupling reactions?

Answer:

  • Bromine Reactivity : The bromine atom is more reactive than chlorine in Suzuki-Miyaura couplings. Selective activation requires Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids under inert atmospheres.
  • Chlorine Stability : The chlorine substituent remains inert under mild conditions but may participate in Ullmann-type couplings at elevated temperatures (>120°C) with CuI ligands .
  • Methodological Tip : Prioritize bromine for coupling reactions; use protecting groups (e.g., Boc for amines) to prevent side reactions .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Answer:

  • Tautomerism Check : Pyridazine derivatives may exhibit tautomerism. Use 2D NMR (e.g., HSQC, HMBC) to confirm bonding patterns.
  • Impurity Analysis : Compare with reference spectra (e.g., InChIKey FGOWNGCSUSKHQI-UHFFFAOYSA-N for the parent compound) .
  • Advanced MS/MS : Fragment ion analysis distinguishes regioisomers or degradation products .

Q. What strategies optimize the synthesis of derivatives for biological screening?

Answer:

  • Parallel Synthesis : Use microwave-assisted reactions to screen diverse substituents (e.g., substituting bromine with aryl groups).
  • Purification : Employ automated flash chromatography with gradient elution (ethyl acetate/hexane) for high-throughput isolation .
  • Yield Optimization : Pre-activate the pyridazine core with LiHMDS before introducing electrophiles (e.g., sulfonyl chlorides) .

Q. How can conflicting reactivity data in cross-coupling literature be reconciled?

Answer:

  • Catalyst Screening : Test Pd, Ni, and Cu catalysts with varying ligands (e.g., XPhos for bulky substrates).
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance stability of intermediates in Buchwald-Hartwig aminations .
  • Controlled Experiments : Systematically vary temperature, base (e.g., Cs2CO3 vs. K3PO4), and stoichiometry to identify optimal conditions .

Q. Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC4H3BrClN3
Molecular Weight208.44 g/mol
CAS Registry Number446273-59-2
Purity (Commercial)>95% (HPLC)

Table 2. Reaction Optimization Parameters

ParameterOptimal RangeApplication Example
Temperature60–80°C (reflux)Methoxylation
CatalystPd(PPh3)4 (5 mol%)Suzuki Coupling
Purification SolventEthyl Acetate/Hexane (1:3)Silica Chromatography

Eigenschaften

IUPAC Name

4-bromo-6-chloropyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGOWNGCSUSKHQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621663
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446273-59-2
Record name 4-Bromo-6-chloropyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-4-bromo-6-chloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Sodium bicarbonate (13.0 g, 155 mmol) and bromine (4.0 mL, 78 mmol) were added to a solution of 3-amino-6-chloropyridazine (10.0 g, 78 mmol) in methanol (150 mL) at room temperature, and the mixture was stirred for 15 hours. The reaction mixture was filtered, and the solvent was evaporated. Water was added thereto, which was extracted with ethyl acetate. The organic layer was washed with a 10% aqueous sodium thiosulfate solution, an aqueous saturated sodium bicarbonate solution and a brine, dried over anhydrous magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:1) to give the title compound (8.6 g, 53%) as tan crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
53%

Synthesis routes and methods II

Procedure details

To a solution of 6-chloropyridazin-3-amine (16 g, 0.124 mol, Preparation #25) in methanol (200 mL) was added NaHCO3 (20.84 g, 0.24 mols). The reaction mixture was stirred for 30 min at RT and bromine (19.6 g, 0.124 mol, Spectrochem) added drop wise. Then reaction mixture was stirred for another 16 h and concentrated under vacuum. Crude material obtained was purified using silica gel column chromatography by eluting with 50% EtOAc in hexane to afford 4-bromo-6-chloropyridazin-3-amine 12 g (46%) as brown solid. 1H NMR (400 MHz, DMSO) δ 7.548 (s, 1H), 5.341 (br s, 2H); MS m/z=208.0 M+H+;
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
20.84 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 6-chloropyridazin-3-amine (1.0 equiv) in MeOH (1M) at room temperature was added sodium bicarbonate (2.0 equiv.) and the resulting suspension was stirred at room temperature for 30 min before the dropwise addition of bromine (1.0 equiv.). The reaction mixture was stirred for 20 h. Upon concentration under vacuo, the crude residue was purified via silica gel column chromatography eluting with 100% heptanes to 80% ethyl acetate:heptanes to yield 4-bromo-6-chloropyridazin-3-amine in 50% yield. LCMS (m/z) (M+H)=207.8/209.8, Rt=0.47 min. 1H NMR (400 MHz, ) δ ppm 5.31-5.63 (m, 2H) 7.46-7.61 (m, 1H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 250 mL round-bottomed flask was added 6-chloropyridazin-3-amine (3.92 g, 30.3 mmol), sodium bicarbonate (5.08 g, 60.5 mmol) and ethanol (20 mL). To the resulting solution, bromine (1.559 mL, 30.3 mmol) was added dropwise. The resulting mixture was stirred at room temperature for 16 hours. The solution was filtered and then concentrated in vacuo. The residue was dissolved in water, and the product extracted with ethyl acetate (3 times). The organic layers were combined, dried over anhydrous sodium sulfate and concentrated in vacuo to give 1A (4.5 g, 71.3% yield). HPLC: Rt=1.25 min (Waters Sunfire C18 column (4.6×50 mm). 10-90% aqueous methanol containing 0.1% TFA, 4 min gradient, flow rate=4 mL/min, detection at 254 nm). MS (ES): m/z=207.88 [M+H]+.
Quantity
3.92 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.559 mL
Type
reactant
Reaction Step Two
Name
Yield
71.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Diphenylphosphanide
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine
Diphenylphosphanide
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine
Diphenylphosphanide
3-Amino-4-bromo-6-chloropyridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.